5(6)-Carboxy-DCFDA
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Overview
Description
Carboxy-DCFDA, also known as 5-(and-6)-carboxy-2’,7’-dichlorofluorescein diacetate, is a fluorescent dye used extensively in scientific research. This compound is nonfluorescent until it is hydrolyzed by intracellular esterases to yield the fluorescent molecule, 5-(and-6)-carboxy-2’,7’-dichlorofluorescein. It is widely used as an indicator for reactive oxygen species (ROS) within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: Carboxy-DCFDA is synthesized by acetylating 5-(and-6)-carboxy-2’,7’-dichlorofluorescein with acetic anhydride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, with the temperature maintained at room temperature to avoid decomposition of the product .
Industrial Production Methods: In industrial settings, the production of Carboxy-DCFDA involves large-scale acetylation reactions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to remove impurities and by-products .
Types of Reactions:
Common Reagents and Conditions:
Oxidation Reagents: Reactive oxygen species such as hydrogen peroxide (H₂O₂) and superoxide anions (O₂⁻) are commonly involved in the oxidation of Carboxy-DCFDA.
Hydrolysis Conditions: The hydrolysis reaction occurs under physiological conditions within cells, facilitated by intracellular esterases.
Major Products:
Scientific Research Applications
Carboxy-DCFDA is widely used in various fields of scientific research:
Mechanism of Action
Carboxy-DCFDA exerts its effects through a series of biochemical reactions:
Intracellular Uptake: The compound passively diffuses into cells due to its nonpolar nature.
Esterase Cleavage: Once inside the cell, intracellular esterases cleave the acetate groups, converting Carboxy-DCFDA to its fluorescent form.
Oxidation: The fluorescent form is further oxidized by reactive oxygen species, enhancing its fluorescence.
Molecular Targets: The primary molecular targets are reactive oxygen species, which are detected through the fluorescence emitted by the oxidized product.
Comparison with Similar Compounds
Carboxy-DCFDA is unique in its ability to detect reactive oxygen species with high sensitivity and specificity. Similar compounds include:
2’,7’-Dichlorodihydrofluorescein diacetate (DCFH-DA): Another widely used ROS indicator, but with different fluorescence properties.
Dihydrocalcein AM: Similar in function but with better retention in cells due to its oxidation product, calcein.
Oregon Green 488 carboxylic acid diacetate: Used as a vital stain with a low pKa, similar to Carboxy-DCFDA.
Carboxy-DCFDA stands out due to its high sensitivity to ROS and its ability to provide real-time monitoring of oxidative stress in live cells.
Properties
Molecular Formula |
C26H18Cl2O9 |
---|---|
Molecular Weight |
545.3 g/mol |
IUPAC Name |
acetic acid;(6'-acetyloxy-2',7'-dichloro-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) acetate |
InChI |
InChI=1S/C24H14Cl2O7.C2H4O2/c1-11(27)30-21-9-19-15(7-17(21)25)24(14-6-4-3-5-13(14)23(29)33-24)16-8-18(26)22(31-12(2)28)10-20(16)32-19;1-2(3)4/h3-10H,1-2H3;1H3,(H,3,4) |
InChI Key |
CBUKZVAKWALPOA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)OC1=C(C=C2C(=C1)OC3=CC(=C(C=C3C24C5=CC=CC=C5C(=O)O4)Cl)OC(=O)C)Cl |
Origin of Product |
United States |
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